molecular formula C18H15N3O B11203616 N-(prop-2-en-1-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(prop-2-en-1-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11203616
M. Wt: 289.3 g/mol
InChI Key: MHYQHOCHSHJTDN-UHFFFAOYSA-N
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Description

N-(prop-2-en-1-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate reagents like carboxylic acids and amines.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure with diverse biological activities.

    Pyridine: Known for its role in various chemical reactions and biological activities.

    Carboxamides: Commonly found in pharmaceuticals with various therapeutic effects.

Uniqueness

N-(prop-2-en-1-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

N-prop-2-enyl-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C18H15N3O/c1-2-9-20-18(22)15-11-17(13-6-5-10-19-12-13)21-16-8-4-3-7-14(15)16/h2-8,10-12H,1,9H2,(H,20,22)

InChI Key

MHYQHOCHSHJTDN-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3

solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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